molecular formula C₇H₉D₅O B1157010 Cycloheptan-1,2,2,7,7-d5-ol

Cycloheptan-1,2,2,7,7-d5-ol

Cat. No.: B1157010
M. Wt: 119.22
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloheptan-1,2,2,7,7-d5-ol is a deuterated derivative of cycloheptanol, a seven-membered cyclic alcohol. Its structure features five deuterium atoms substituted at positions 1, 2, 2, 7, and 7 of the cycloheptane ring (Figure 1). The molecular formula is C₇H₈D₅O, with a molecular weight of approximately 121.21 g/mol (estimated from standard cycloheptanol, C₇H₁₄O: 116.18 g/mol + 5 D substitutions). Deuterated compounds like this are critical in nuclear magnetic resonance (NMR) spectroscopy due to deuterium’s reduced spin relaxation interference compared to protium (¹H) .

This compound is synthesized via isotopic exchange or catalytic deuteration of cycloheptanol precursors. Applications include mechanistic studies in organic chemistry, metabolic tracing in biochemistry, and solvent effects analysis in physical chemistry.

Properties

Molecular Formula

C₇H₉D₅O

Molecular Weight

119.22

Synonyms

Cycloheptanol-d5;  Cycloheptyl Alcohol-d5;  NSC 52221-d5

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Cyclohexanol (C₆H₁₁OH)
  • Molecular Weight : 100.16 g/mol .
  • Structure : Six-membered ring with a single hydroxyl group.
  • Comparison: Smaller ring size reduces steric strain compared to cycloheptanol derivatives. Cyclohexanol’s chair conformation enhances stability, whereas cycloheptan-d5-ol adopts a higher-energy boat or twist-chair conformation. Deuterium substitution in cycloheptan-d5-ol may slightly alter bond angles due to isotopic mass differences .
Cyclopentanol (C₅H₉OH)
  • Molecular Weight : 86.13 g/mol .
  • Structure : Five-membered ring with hydroxyl group.
  • Comparison: Increased ring strain in cyclopentanol (envelope conformation) compared to seven-membered rings.
Guajane-Derived Cycloheptanols (Terpenoids)
  • Example: Matricin (a guajanolide from Matricaria recutita) .
  • Structure : Sesquiterpene with a cycloheptane moiety formed via lactonization.
  • Comparison : Unlike synthetic cycloheptan-d5-ol, guajane derivatives undergo thermal decomposition (e.g., Matricin forms chamazulen at elevated temperatures). Deuterium in cycloheptan-d5-ol may slow such reactions due to kinetic isotope effects .
Methyl-Substituted Cyclopentanes
  • Example : 1,2,3-Trimethylcyclopentane (C₈H₁₆) .
  • Molecular Weight : 112.22 g/mol.
  • Comparison: Methyl groups introduce steric hindrance, reducing reactivity compared to hydroxyl-substituted cycloheptan-d5-ol. Cycloheptan-d5-ol’s polar hydroxyl group enhances hydrogen bonding, affecting boiling points (~180–190°C estimated) versus nonpolar methylcyclopentanes (~120–130°C) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Ring Size Key Substituents Boiling Point (°C, est.) Reactivity Notes
Cycloheptan-1,2,2,7,7-d5-ol C₇H₈D₅O 121.21 7 -OH, 5×D 180–190 Deuterium slows proton-exchange reactions
Cyclohexanol C₆H₁₁O 100.16 6 -OH 161 Stable chair conformation
1,2,3-Trimethylcyclopentane C₈H₁₆ 112.22 5 3×CH₃ 120–130 Low polarity, high volatility
Matricin (Guajanolide) C₁₇H₂₂O₅ 306.35 7 Lactone, terpenoid Decomposes >100°C Thermally unstable, forms azulenes

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